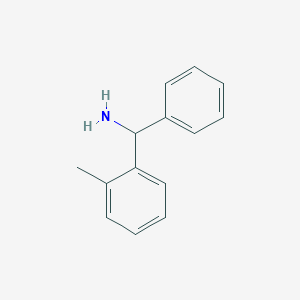

1-(2-Methylphenyl)-1-phenylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

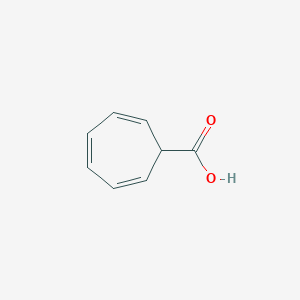

Overview

Description

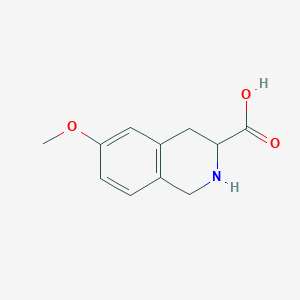

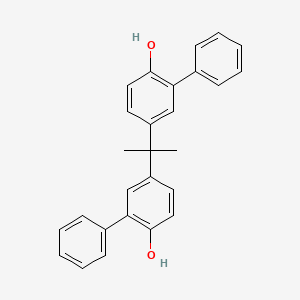

The compound “1-(2-Methylphenyl)-1-phenylmethanamine” is an amine derivative with two phenyl groups attached to the same carbon atom, one of which is a 2-methylphenyl group .

Molecular Structure Analysis

The molecular structure of “this compound” would likely feature a central carbon atom bonded to a hydrogen atom, an amine group (-NH2), and two phenyl rings, one of which has a methyl group attached to the second carbon .Chemical Reactions Analysis

While specific reactions involving “this compound” are not available, similar compounds often undergo reactions typical of amines and aromatic compounds. These could include electrophilic aromatic substitution, nucleophilic substitution, and reactions involving the amine group .Scientific Research Applications

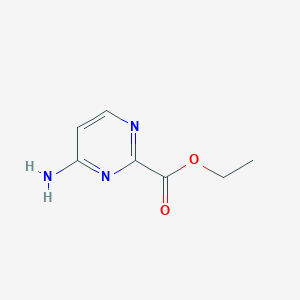

Synthesis and Characterization of Novel Compounds : The synthesis of compounds related to 1-(2-Methylphenyl)-1-phenylmethanamine has been a focus area, leading to the development of new chemicals with unique properties. For instance, Shimoga et al. (2018) synthesized a compound by reacting p-Toluic hydrazide and glycine, characterizing it using spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).

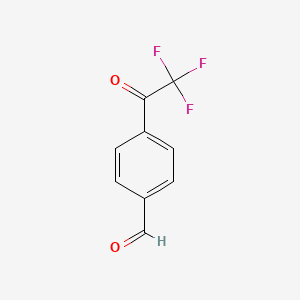

Photocatalytic Applications : The role of similar compounds in photocatalytic processes has been investigated. Connell et al. (2019) discovered a tandem catalytic process using [Ir(ppy)2(dtb-bpy)]+ photocatalyst for reducing energy-demanding substrates, which included the formation of highly reducing species through a novel mechanism (Connell et al., 2019).

Ligand Design in Metal Complexes : Canary et al. (1998) described the synthesis of ligands similar to this compound. These ligands form chiral, pseudo C3-symmetric complexes with ZnII and CuII salts, showcasing potential applications in coordination chemistry (Canary, Allen, Castagnetto, Chiu, Toscano, & Wang, 1998).

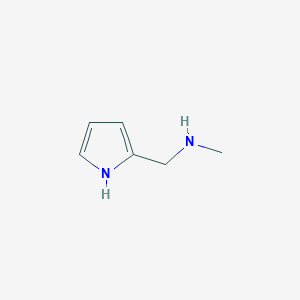

Chemical Reactions and Catalysis : Ribeiro et al. (2014) studied aza-Michael reactions involving 1-phenylmethanamine, highlighting its role in catalysis and reaction mechanisms. This research provided insights into the chemical behavior of these compounds under various conditions (Ribeiro, Uliana, Brocksom, & Porto, 2014).

Fluorogenic Reagents for Catecholamines : Umegae et al. (1988) explored 1,2-diarylethylenediamines, including compounds similar to this compound, as highly sensitive fluorogenic reagents for catecholamines, indicating their potential in biochemical assays (Umegae, Nohta, & Ohkura, 1988).

Novel Sigma Receptor Ligands : Prezzavento et al. (2007) investigated new substituted 1-phenyl-2-cyclopropylmethylamines for their biological profile, focusing on their affinity for sigma receptors. This research opens avenues in pharmacology and biochemistry for similar compounds (Prezzavento, Campisi, Ronsisvalle, Li Volti, Marrazzo, Bramanti, Cannavò, Vanella, Cagnotto, Mennini, Ientile, & Ronsisvalle, 2007).

Future Directions

Properties

IUPAC Name |

(2-methylphenyl)-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLNARHIRUKNFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570508 |

Source

|

| Record name | 1-(2-Methylphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2936-62-1 |

Source

|

| Record name | 1-(2-Methylphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)

![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)

![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)